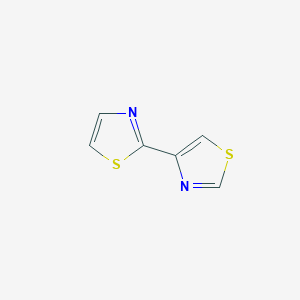
2,4'-Bithiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4’-Bithiazole is a heterocyclic compound consisting of two thiazole rings connected by a single bond. Thiazoles are five-membered rings containing both sulfur and nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,4’-Bithiazole can be synthesized through several methods. One common approach involves the palladium-catalyzed cross-coupling reaction between 2,4-dibromothiazole and an organometallic compound . Another method includes the Hantzsch thiazole synthesis, which involves the reaction of bromoketone with thioamide .
Industrial Production Methods: Industrial production of 2,4’-Bithiazole typically involves large-scale reactions using optimized conditions to ensure high yield and purity. The use of palladium catalysts and cross-coupling reactions are prevalent in industrial settings due to their efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 2,4’-Bithiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert bithiazole to dihydrobithiazole derivatives.
Substitution: Halogenation and other substitution reactions are common, where halogen atoms are introduced or replaced.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halogenation often involves reagents like bromine or chlorine under controlled conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrobithiazole derivatives.
Substitution: Halogenated bithiazole compounds.
Scientific Research Applications
2,4’-Bithiazole has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2,4’-Bithiazole, particularly in medicinal applications, involves its interaction with molecular targets such as DNA topoisomerase IIα. The compound acts as a catalytic inhibitor, binding to the ATPase domain of the enzyme and preventing its activity. This inhibition leads to reduced cell proliferation and induces cell cycle arrest, making it a potential candidate for cancer therapy .
Comparison with Similar Compounds
2,4’-Bithiazole can be compared with other bithiazole derivatives and related compounds:
2,2’-Bithiazole: Another isomer with different coordination properties.
4,4’-Bithiazole: Known for its chelating behavior in coordination chemistry.
Bleomycins: Naturally occurring bithiazoles used in cancer treatment.
Cystothiazoles: Feature a 2,5-linkage and are found in natural products.
2,4’-Bithiazole stands out due to its unique structural properties and versatile applications across various scientific disciplines.
Properties
Molecular Formula |
C6H4N2S2 |
|---|---|
Molecular Weight |
168.2 g/mol |
IUPAC Name |
2-(1,3-thiazol-4-yl)-1,3-thiazole |
InChI |
InChI=1S/C6H4N2S2/c1-2-10-6(7-1)5-3-9-4-8-5/h1-4H |
InChI Key |
GPIIIOMWTNQGFI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=N1)C2=CSC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


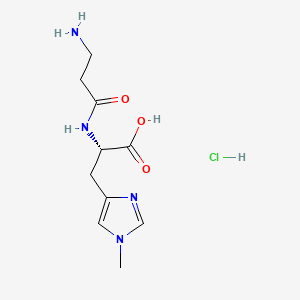
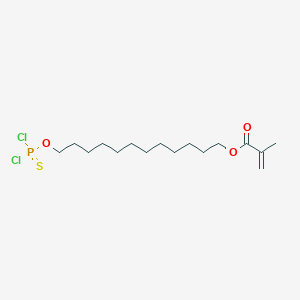
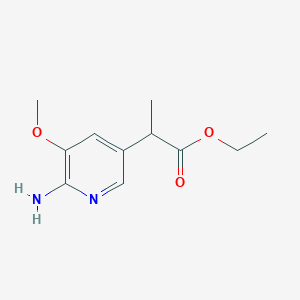
![N-cyclohexylcyclohexanamine;[dibromo(phosphono)methyl]phosphonic acid](/img/structure/B13848121.png)
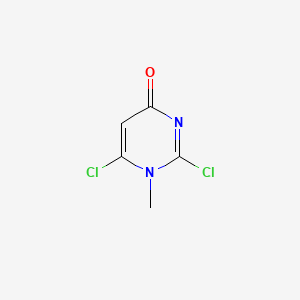
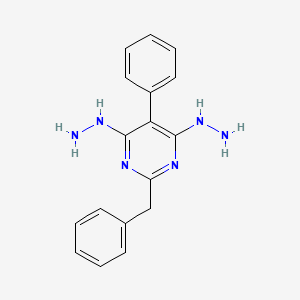
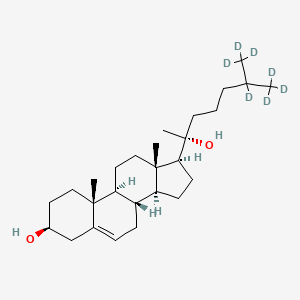
![6-[4-Acetoxy-3-(acetoxymethyl)butyl] Famciclovir](/img/structure/B13848138.png)
![2-[[(2R,3S,4S,5R,6R)-5-(carboxymethoxy)-3,4,6-trihydroxyoxan-2-yl]methoxy]acetic acid](/img/structure/B13848148.png)

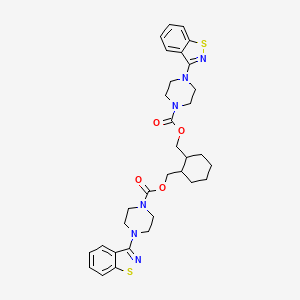


![(2R,3S,4R)-2-(3,4-dihydroxyphenyl)-4-[(2R,3S)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-8-yl]-8-[(2R,3S,4R)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-4-yl]-3,4-dihydro-2H-chromene-3,5,7-triol](/img/structure/B13848187.png)
